molecular formula C23H31NO2 B077154 alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester CAS No. 14938-54-6

alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester

Cat. No. B077154
CAS RN: 14938-54-6
M. Wt: 353.5 g/mol
InChI Key: JSQUVMGQWRQVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester, also known as AIDMPINA, is a synthetic compound that belongs to the family of naphthaleneacetic acid derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences.

Mechanism Of Action

The mechanism of action of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate certain transcription factors such as nuclear factor-kappa B, which play a role in regulating gene expression. Additionally, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been shown to interact with cell membranes, which may contribute to its antibacterial and antifungal properties.

Biochemical And Physiological Effects

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to inhibit the growth of tumors. It has also been found to have a protective effect on the liver and kidneys. In plant studies, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been shown to enhance photosynthesis, increase chlorophyll content, and improve nutrient uptake. It has also been found to increase the activity of certain enzymes involved in plant growth and development.

Advantages And Limitations For Lab Experiments

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a wide range of solvents, making it easy to use in various experimental setups. However, there are also some limitations to its use. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester. In medicine, further studies are needed to investigate its potential as an anti-inflammatory, analgesic, and anti-cancer agent. In agriculture, more research is needed to determine the optimal conditions for its use as a plant growth stimulant and stress protectant. In environmental sciences, further studies are needed to investigate its potential as a biodegradable surfactant and as a means of removing pollutants from contaminated soil and water. Additionally, more studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in various experimental setups.

Synthesis Methods

The synthesis of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester involves the reaction of alpha-isopropyl-1-naphthaleneacetic acid with allyl bromide and dimethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been extensively studied for its potential applications in medicine, agriculture, and environmental sciences. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been investigated for its ability to stimulate plant growth and enhance crop yield. It has also been found to have a protective effect against various environmental stresses such as drought and salinity. In environmental sciences, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester has been studied for its potential use as a biodegradable surfactant and as a means of removing pollutants from contaminated soil and water.

properties

CAS RN

14938-54-6

Product Name

alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

InChI

InChI=1S/C23H31NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h6-9,11-14,18H,1,10,15-17H2,2-5H3

InChI Key

JSQUVMGQWRQVRI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C

Canonical SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C

synonyms

α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid allyl ester

Origin of Product

United States

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